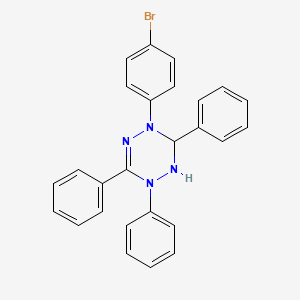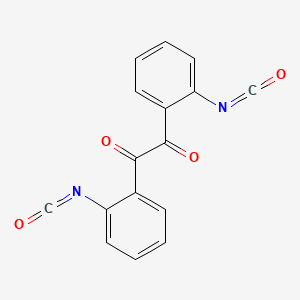
decane;iodomanganese(1+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Decane;iodomanganese(1+) is a compound that combines decane, a hydrocarbon with the chemical formula C10H22, and iodomanganese(1+), a manganese ion coordinated with an iodine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of decane;iodomanganese(1+) typically involves the reaction of decane with a manganese source in the presence of iodine. One common method is to react decane with manganese(II) iodide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of decane;iodomanganese(1+) may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for efficiency and yield. This includes the use of high-purity reagents, precise temperature control, and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
Decane;iodomanganese(1+) can undergo various chemical reactions, including:
Oxidation: The manganese ion can be oxidized to higher oxidation states, leading to the formation of manganese oxides.
Reduction: The compound can be reduced to form lower oxidation states of manganese.
Substitution: The iodine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and permanganates.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride can be used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine or bromine.
Major Products Formed
Oxidation: Manganese oxides (e.g., MnO2)
Reduction: Lower oxidation state manganese compounds (e.g., Mn(0))
Substitution: Halogenated decane derivatives (e.g., decane;bromomanganese(1+))
科学的研究の応用
Decane;iodomanganese(1+) has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in biological systems, particularly in enzyme mimetics and metalloproteins.
Medicine: Explored for its potential use in radiopharmaceuticals and diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of decane;iodomanganese(1+) involves the interaction of the manganese ion with various molecular targets. The manganese ion can participate in redox reactions, acting as an electron donor or acceptor. This property is crucial in catalytic processes and biological systems where manganese plays a role in enzymatic reactions.
類似化合物との比較
Similar Compounds
- Decane;chloromanganese(1+)
- Decane;bromomanganese(1+)
- Decane;fluoromanganese(1+)
Uniqueness
Decane;iodomanganese(1+) is unique due to the presence of the iodine atom, which imparts distinct chemical properties compared to other halogenated manganese compounds. The larger atomic radius and lower electronegativity of iodine compared to other halogens can influence the reactivity and stability of the compound, making it suitable for specific applications where other halogenated compounds may not be effective.
特性
CAS番号 |
89339-04-8 |
|---|---|
分子式 |
C10H21IMn |
分子量 |
323.12 g/mol |
IUPAC名 |
decane;iodomanganese(1+) |
InChI |
InChI=1S/C10H21.HI.Mn/c1-3-5-7-9-10-8-6-4-2;;/h1,3-10H2,2H3;1H;/q-1;;+2/p-1 |
InChIキー |
IYFCESBNMAPKJD-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCC[CH2-].[Mn+]I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


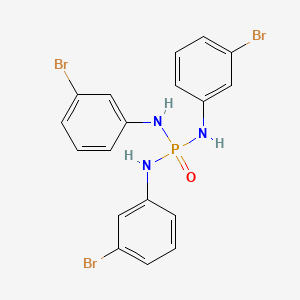
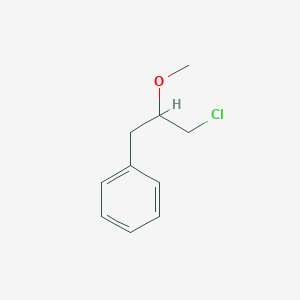
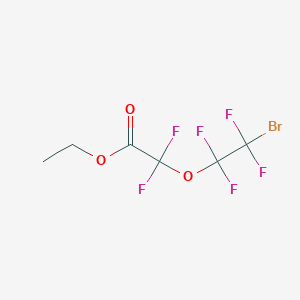
![2,3-Bis[(4-iodophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14381975.png)

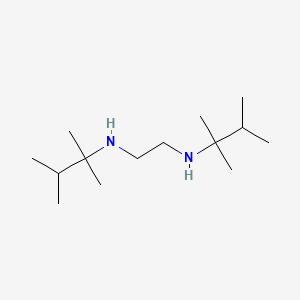
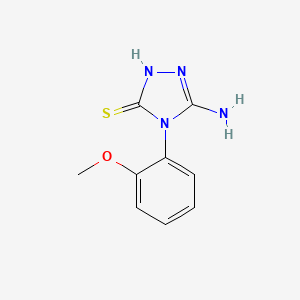

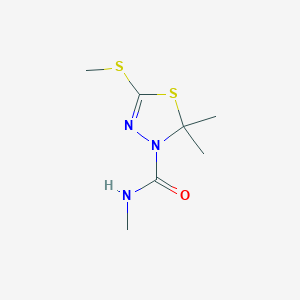
![3,3-dimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indole](/img/structure/B14382014.png)
![2,2'-[(2,6,8-Trichloroquinazolin-4-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14382019.png)
![Diethyl [8-(5-hexylfuran-2-yl)octyl]propanedioate](/img/structure/B14382027.png)
